REACTION_CXSMILES
|
C1(S(Cl)(=O)=O)C=CC=CC=1.C(N(CC)CC)C.[Br:18][C:19]1[CH:33]=[CH:32][C:22]([O:23][CH:24]([CH2:28][CH2:29][CH2:30][CH3:31])[C:25](O)=O)=[C:21](C=O)[CH:20]=1.CC1CCCCC1.C(OCC)(=O)C>C1(C)C=CC=CC=1>[CH2:28]([C:24]1[O:23][C:22]2[CH:21]=[CH:20][C:19]([Br:18])=[CH:33][C:32]=2[CH:25]=1)[CH2:29][CH2:30][CH3:31] |f:3.4|
|
Name
|
|
Quantity
|
25.8 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
2-(4-bromo-2-formylphenoxy)hexanoic acid
|
Quantity
|
45.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(OC(C(=O)O)CCCC)C=C1)C=O
|
Name
|
compound VIII
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(OC(C(=O)O)CCCC)C=C1)C=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
methylcyclohexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CCCCC1.C(C)(=O)OCC
|
Name
|
compound VIII
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(OC(C(=O)O)CCCC)C=C1)C=O
|
Name
|
desired compound IX
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are then added slowly at 80° C
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)C=1OC2=C(C1)C=C(C=C2)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |